molecular formula C16H15BrN4O3 B11113976 N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide

N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide

Cat. No.: B11113976
M. Wt: 391.22 g/mol
InChI Key: YAQXGWAJWJIWSN-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a hydrazinecarbonyl group, and a brominated methoxyphenyl moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with pyridine-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. The brominated methoxyphenyl moiety may also interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide is unique due to the presence of the pyridine ring, which enhances its ability to form stable metal complexes. Additionally, the methoxy group provides increased solubility and potential for diverse chemical modifications compared to similar compounds.

Properties

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H15BrN4O3/c1-24-14-6-5-12(17)8-11(14)9-20-21-15(22)10-19-16(23)13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,23)(H,21,22)/b20-9+

InChI Key

YAQXGWAJWJIWSN-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.